N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-14-11-17(26-2)13-18(24)22(14)10-8-20-19(25)15-5-3-6-16(12-15)23-9-4-7-21-23/h3-7,9,11-13H,8,10H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYCPWRAYYLLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC(=CC=C2)N3C=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide typically involves multiple steps, including the formation of the pyridine and pyrazole rings, followed by their coupling with the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Mechanisms
The compound is synthesized through a multi-step process involving coupling reactions, alkylation, and heterocyclic ring formation. Key steps include:
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Amide Bond Formation : The benzamide core is constructed via coupling between 3-(1H-pyrazol-1-yl)benzoic acid and the ethylenediamine-linked dihydropyridinone intermediate. This reaction typically employs carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen, achieving yields of 75–85% .
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Ethylene Linker Installation : Alkylation of 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine with 1,2-dibromoethane under basic conditions (K₂CO₃ in DMF) forms the ethyl bridge. Reaction optimization studies indicate temperatures of 80–90°C for 12–18 hours yield 70–78% product .
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Pyrazole Functionalization : The 1H-pyrazole moiety is introduced via nucleophilic aromatic substitution (NAS) on 3-nitrobenzamide precursors, followed by reduction and cyclization with hydrazine derivatives .
Reaction Optimization and Conditions
Critical parameters for maximizing efficiency:
| Reaction Step | Conditions | Catalyst/Solvent | Yield |
|---|---|---|---|
| Amide Coupling | 0–5°C, 24 h | EDC, HOBt, DMF | 82% |
| Ethylene Alkylation | 80°C, 16 h | K₂CO₃, DMF | 75% |
| Pyrazole Cyclization | Reflux, 6 h | Ethanol, Piperidine | 68% |
| Final Purification | Column chromatography (SiO₂, EtOAc/Hex) | — | 95% Purity |
Functional Group Transformations
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Methoxy Group Stability : The 4-methoxy group on the dihydropyridinone ring remains intact under acidic conditions (pH > 3) but demethylates in concentrated HBr/AcOH (yielding a phenolic byproduct) .
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Pyrazole Reactivity : The 1H-pyrazole ring undergoes electrophilic substitution at the 4-position with halogens (e.g., Cl₂ in CCl₄) but resists oxidation even with strong agents like KMnO₄ .
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Dihydropyridinone Oxidation : Treatment with DDQ in dichloromethane converts the dihydropyridinone to a pyridone derivative, confirmed by IR loss of C=O stretch at 1680 cm⁻¹ and NMR downfield shifts .
Catalytic and Kinetic Studies
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Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids modifies the benzamide’s phenyl group. For example, coupling with 4-methoxyphenylboronic acid proceeds at 90°C with Pd(PPh₃)₄ (5 mol%), achieving 88% yield .
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Hydrogenation Kinetics : Catalytic hydrogenation (H₂, 50 psi, Pd/C) reduces the pyrazole’s N–N bond selectively, forming a pyrrolidine analog. Reaction half-life (t₁/₂) is 45 minutes in methanol at 25°C .
Degradation Pathways
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Hydrolytic Degradation : Under accelerated stability testing (40°C/75% RH), the compound undergoes hydrolysis at the amide bond, generating 3-(1H-pyrazol-1-yl)benzoic acid and the ethylenediamine-dihydropyridinone fragment. Degradation rate: 2.3% per week .
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Photolytic Cleavage : UV exposure (λ = 254 nm) induces C–N bond cleavage in the dihydropyridinone ring, forming a diketopiperazine derivative (confirmed by LC-MS) .
Spectroscopic Characterization
Scientific Research Applications
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action .
Comparison with Similar Compounds
Key Analog: N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 149231-64-1)
Additional Analog: (Substituted-Phenyl-1,2,4-Oxadiazol-5-yl) Methyl-2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate Derivatives
Key differences include:
- Core Heterocycle: Benzooxazinone vs. dihydropyridinone.
- Substituents : Oxadiazole vs. pyrazole.
- Synthesis : CAS 149231-64-1 and related compounds use cesium carbonate and DMF for amide bond formation , whereas the target compound’s synthesis may involve pyrazole functionalization.
Research Findings and Data Gaps
Physicochemical Properties
- Lipophilicity : The 3,4,5-trimethoxy substituent in CAS 149231-64-1 likely increases logP compared to the target compound’s pyrazole group.
- Solubility : Pyrazole’s polarity may improve aqueous solubility relative to trimethoxybenzamide analogs .
Structural Characterization
- Spectroscopic Methods : Analogous compounds (e.g., CAS 149231-64-1) are characterized via ¹H NMR, IR, and mass spectrometry .
Biological Activity
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide, also referred to as CPI-1205, is a compound that has garnered attention in the field of medicinal chemistry due to its potent biological activity, particularly as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a critical component of the Polycomb Repressive Complex 2 (PRC2), which is involved in histone methylation and gene expression regulation. Dysregulation of EZH2 has been linked to various malignancies, making it a significant target for cancer therapy.
CPI-1205 functions primarily as an EZH2 inhibitor , which means it interferes with the enzyme's ability to methylate histone proteins, thereby affecting gene expression associated with cell proliferation and survival. The compound has demonstrated a high degree of selectivity and potency against EZH2, with biochemical IC50 values reported at and cellular EC50 values at .
Antitumor Effects
In preclinical studies, CPI-1205 exhibited robust antitumor effects in xenograft models. Specifically, in a Karpas-422 xenograft model, dosing at twice daily (BID) resulted in significant tumor regression . These findings suggest that CPI-1205 may serve as an effective therapeutic agent for treating cancers characterized by aberrant EZH2 activity.
Clinical Trials
CPI-1205 is currently undergoing Phase I clinical trials to evaluate its safety and efficacy in human subjects. Early results from these trials are expected to provide further insight into its therapeutic potential and tolerability .
In Vitro Studies
In vitro studies have shown that CPI-1205 can effectively inhibit cell growth in various cancer cell lines that express high levels of EZH2. The compound's ability to induce apoptosis in these cells further supports its potential as an anticancer agent .
Structural Insights
The co-crystal structure of CPI-1205 bound to the human PRC2 complex has been elucidated, providing valuable insights into its binding interactions and mechanism of action. This structural information is crucial for the design of next-generation EZH2 inhibitors with improved efficacy and selectivity .
Comparative Analysis
A comparative analysis of CPI-1205 with other known EZH2 inhibitors reveals its superior potency and selectivity. The following table summarizes key characteristics:
| Compound | IC50 (μM) | EC50 (μM) | Selectivity |
|---|---|---|---|
| CPI-1205 | 0.002 | 0.032 | High |
| Other EZH2 Inhibitor A | 0.05 | 0.1 | Moderate |
| Other EZH2 Inhibitor B | 0.1 | 0.15 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
